2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
This inhibition could result in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition can reduce the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential role in inhibiting the COX enzymes and thereby reducing prostaglandin production .
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-19(13-25-20(27)15-6-2-3-7-16(15)21(25)28)29-14-8-9-17-18(12-14)30-22(23-17)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSLGDSBOADPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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